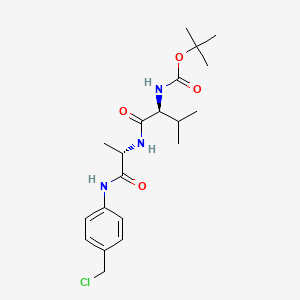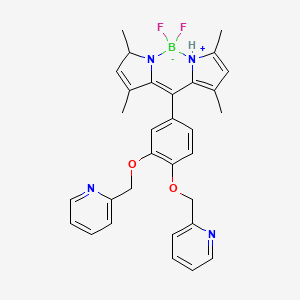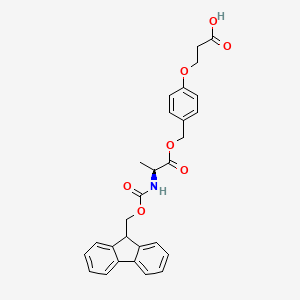
Boc-Val-Ala-PAB-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-Val-Ala-PAB-Cl” is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma, making this a potent strategy in ADC linker design . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The synthesis of “Boc-Val-Ala-PAB-Cl” involves the development of Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .
Molecular Structure Analysis
The molecular structure of “Boc-Val-Ala-PAB-Cl” is C20H30ClN3O4 . It is a key component in the function of ADCs .
Chemical Reactions Analysis
“Boc-Val-Ala-PAB-Cl” is effectively cleaved by lysosomal proteolytic enzymes . The Boc group can be deprotected under mild acidic conditions to form the free amine . The Val-Ala will specifically be cleaved by Cathepsin B .
Physical And Chemical Properties Analysis
“Boc-Val-Ala-PAB-Cl” has a molecular formula of C20H30ClN3O4 . More detailed physical and chemical properties may be found in specialized databases .
Wissenschaftliche Forschungsanwendungen
Enzyme-Cleavable Oligonucleotides Synthesis
Boc-Val-Ala-PAB-Cl: is utilized in the synthesis of enzyme-cleavable oligonucleotides. These oligonucleotides are designed to be sensitive to specific enzymes, such as cathepsin B, which allows for stimulus-responsive and site-specific cleavage of DNA . This application is particularly valuable in therapeutic oligonucleotides, where precise control over the activation and deactivation of the therapeutic agent is crucial.
Antibody-Drug Conjugates (ADCs)
The compound serves as a linker in ADCs, which are targeted cancer therapies. The Val-Ala dipeptide is cleaved by lysosomal proteolytic enzymes, which is a critical step in ensuring that the drug is released only within the target cancer cells . This specificity minimizes side effects and maximizes the therapeutic potential of the drug.
Stability Enhancement in Human Plasma
One of the key advantages of Boc-Val-Ala-PAB-Cl is its high stability in human plasma. This property is essential for the development of ADCs, as it prevents premature drug release and ensures that the drug reaches its intended target .
Site-Specific Drug Delivery
The compound’s ability to be cleaved by specific enzymes also allows for site-specific drug delivery. This means that drugs can be designed to accumulate and be activated in particular tissues or cells, reducing systemic toxicity and improving efficacy .
Therapeutic Payload Release
In the context of ADCs, Boc-Val-Ala-PAB-Cl facilitates the controlled release of therapeutic payloads within the target cells. After internalization by the target cell, the linker is cleaved, and the drug is released to exert its cytotoxic effect .
Research Tool in Chemical Biology
Beyond therapeutic applications, Boc-Val-Ala-PAB-Cl is also used as a research tool in chemical biology. It enables the study of enzyme-substrate interactions and the development of enzyme-responsive systems, which can be applied in various diagnostic and therapeutic contexts .
Wirkmechanismus
Target of Action
Boc-Val-Ala-PAB-Cl, also known as MFCD34180807, is primarily used as a linker in the formation of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the enzyme Cathepsin B , which is present in the lysosomes of cells .
Mode of Action
The compound interacts with its target, Cathepsin B, through a specific cleavage process . The Val-Ala dipeptide in the compound is specifically cleaved by Cathepsin B . This cleavage is a crucial step in the release of the ADC payload within the target cells .
Pharmacokinetics
The compound is designed to be highly stable in human plasma, which enhances its bioavailability . The Val-Ala dipeptide in the compound is effectively cleaved by lysosomal proteolytic enzymes, but remains stable in human plasma . This stability in the bloodstream and specificity for lysosomal cleavage is a potent strategy in ADC linker design .
Result of Action
The cleavage of Boc-Val-Ala-PAB-Cl by Cathepsin B in the lysosome leads to the release of the ADC payload within the cell . This intracellular release of the payload allows for targeted cytotoxic action, reducing off-target effects and improving the therapeutic index .
Action Environment
The action of Boc-Val-Ala-PAB-Cl is influenced by the cellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s action . Furthermore, the stability of the compound in human plasma allows it to circulate and reach the target cells effectively . The compound’s design allows for specific action in the lysosomal environment, enhancing its efficacy and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCPGVIPPEVCQ-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Ala-PAB-Cl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














